Rutin

Description

A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility.

This compound has been reported in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.

Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably this compound and esculin.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility.

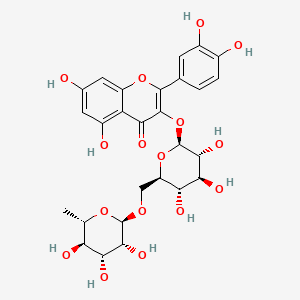

structure in first source

See also: Quercetin (subclass of).

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-NVPNHPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022326 | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.125 mg/mL | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

153-18-4 | |

| Record name | Rutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutoside [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rutin: A Technical Guide to its Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, also known as rutoside or quercetin-3-O-rutinoside, is a flavonoid glycoside found ubiquitously in the plant kingdom.[1][2] It is particularly abundant in sources like buckwheat, citrus fruits, and Sophora japonica.[2][3][4] Structurally, it consists of the flavonol quercetin linked to the disaccharide rutinose.[2] Renowned for its potent antioxidant and anti-inflammatory properties, this compound is a subject of extensive research in pharmacology and drug development for its potential therapeutic applications in cardiovascular diseases, cancer, and neurodegenerative disorders.[1][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its analysis.

Chemical Structure

This compound (C₂₇H₃₀O₁₆) is a complex molecule comprising two primary components: an aglycone flavonol, quercetin , and a disaccharide, rutinose . The rutinose sugar is attached to the quercetin backbone via a glycosidic bond at the C-3 position.[1][6] Rutinose itself is composed of two monosaccharides: α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose.[2] This glycosidic linkage enhances the molecule's solubility and stability compared to its aglycone form, quercetin.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The process of extracting pure this compound from this compound. [greenskybio.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanisms of Rutin in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. It delves into its multifaceted roles as an antioxidant, anti-inflammatory, and anticancer agent, detailing the underlying signaling pathways and molecular interactions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing in-depth information supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction

This compound (quercetin-3-O-rutinoside) is a polyphenolic compound found abundantly in various plants, including citrus fruits, buckwheat, and asparagus. Its well-documented health benefits stem from its potent antioxidant and anti-inflammatory properties. In recent years, extensive research has elucidated the molecular mechanisms through which this compound exerts its effects, revealing its potential as a therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This guide will explore the fundamental mechanisms of this compound's action at the cellular and molecular levels.

Antioxidant Mechanism of Action

This compound's primary and most well-understood mechanism of action is its antioxidant activity. It combats oxidative stress through several interconnected pathways:

-

Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide radicals, hydroxyl radicals, and peroxynitrite. This is attributed to its chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals.

-

Activation of the Nrf2/ARE Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression.[1] This results in the enhanced synthesis of endogenous antioxidant enzymes such as:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

-

Quantitative Data: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |

| Superoxide Dismutase (SOD) | PC-12 cells | 10, 50, 100 µM | Significant increase in a dose-dependent manner | [2] |

| Superoxide Dismutase (SOD) | Rat Testes | 50 mg/kg | Significantly increased activity | [3] |

| Catalase (CAT) | Rat Testes | 50 mg/kg | Significantly increased activity | [3] |

| Glutathione Peroxidase (GPx) | Rat Testes | 50 mg/kg | Significantly increased activity | [3] |

| Glutathione Peroxidase (GPx) | Rat Heart | 15, 30 mg/kg | Significantly increased activity in a dose-dependent manner | [4] |

Signaling Pathway: Nrf2/ARE Activation by this compound

References

Natural Sources of Rutin: A Technical Guide for Researchers

This guide provides a comprehensive overview of the natural sources of rutin, a flavonoid with significant pharmacological interest. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies for its quantification, and an illustrative representation of its biosynthetic pathway.

Quantitative Analysis of this compound in Natural Sources

This compound is widely distributed throughout the plant kingdom. The following table summarizes the this compound content in various natural sources, providing a comparative basis for selection in research and development. Data is presented in milligrams per 100 grams of fresh weight (FW) or dry weight (DW) as specified in the cited literature.

| Plant Source | Species | Part of Plant | This compound Content (mg/100g) | Reference |

| Buckwheat | Fagopyrum esculentum | Flour | 15.7 - 35.6 (DW) | |

| Buckwheat | Fagopyrum esculentum | Groats | 0.8 - 9.3 (DW) | |

| Buckwheat | Fagopyrum esculentum | Hulls | 13.3 - 83.1 (DW) | |

| Tartary Buckwheat | Fagopyrum tataricum | Seeds | 1700 (DW) | |

| Capers | Capparis spinosa | Flower buds | up to 332 (FW) | |

| Asparagus | Asparagus officinalis | Spears | 23 - 43.5 (FW) | |

| White Mulberry | Morus alba | Leaves | up to 6670 (DW) | |

| Apple | Malus domestica | Peel | 2.9 - 8.7 (FW) | |

| Black Tea | Camellia sinensis | Leaves | 10.9 (DW) | |

| Green Tea | Camellia sinensis | Leaves | 2.7 (DW) | |

| Figs | Ficus carica | Leaves | 140 (DW) | |

| Elderflower | Sambucus nigra | Flowers | 4200 (DW) | |

| Onions | Allium cepa | Bulb | 2.85 - 4.86 (FW) |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound from plant matrices is critical for research and quality control. The following sections detail the methodologies for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the separation and quantification of this compound.

1. Sample Preparation and Extraction:

-

Plant Material: A known weight of dried and powdered plant material (e.g., 1 gram) is used for extraction.

-

Extraction Solvent: A mixture of methanol and water (e.g., 80:20 v/v) is commonly employed.

-

Extraction Procedure: The plant material is subjected to ultrasonic extraction with the solvent for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C). The process is typically repeated three times to ensure complete extraction.

-

Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system to remove particulate matter.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed for separation.

-

Mobile Phase: A gradient elution is often used to achieve good separation. A common mobile phase consists of two solvents:

-

Solvent A: Acetonitrile

-

Solvent B: 0.1% Phosphoric acid in water

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: this compound is detected by its UV absorbance, typically at a wavelength of 354 nm.

-

Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.

UV-Visible Spectrophotometry

This colorimetric method is a simpler and more accessible alternative to HPLC for this compound quantification.

1. Principle:

This method is based on the reaction of this compound with aluminum chloride in an alkaline medium to form a stable yellow complex. The intensity of the color, which is proportional to the this compound concentration, is measured spectrophotometrically.

2. Reagents:

-

This compound standard solution

-

80% Methanol

-

10% Aluminum chloride solution

-

1 M Potassium acetate solution

-

Distilled water

3. Procedure:

-

Sample and Standard Preparation: A known volume of the plant extract or standard solution is mixed with distilled water.

-

Complex Formation: 10% aluminum chloride is added to the mixture, followed by 1 M potassium acetate.

-

Incubation: The reaction mixture is incubated at room temperature for 30 minutes to allow for complete color development.

-

Measurement: The absorbance of the resulting solution is measured at a specific wavelength, typically around 415 nm, using a UV-Vis spectrophotometer.

-

Quantification: A standard curve is prepared by measuring the absorbance of different known concentrations of the this compound standard. The this compound content in the sample is then calculated from this curve.

Biosynthetic Pathway of this compound

This compound, a glycoside of the flavonol quercetin, is synthesized in plants via the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the formation of this compound from the precursor amino acid, L-phenylalanine.

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

The synthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of enzymatic reactions, including hydroxylation, CoA ligation, and chalcone formation, leads to the flavanone naringenin. Further hydroxylation and oxidation produce the flavonol quercetin. Finally, sequential glycosylation steps, catalyzed by UDP-glycosyltransferases (UGTs), attach a glucose and then a rhamnose moiety to the 3-hydroxyl group of quercetin to form this compound (quercetin-3-O-rutinoside).

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction and quantification of this compound from a plant source.

Caption: General workflow for this compound analysis from plant sources.

The intricate biosynthetic pathway of Rutin in plants is a subject of significant interest for researchers in plant biology, pharmacology, and drug development. Rutin, a glycoside of the flavonoid quercetin, exhibits a wide range of beneficial pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Understanding its biosynthesis is crucial for metabolic engineering of plants to enhance rutin production and for the potential synthesis of novel drug candidates. This technical guide provides an in-depth overview of the core biosynthetic pathway of rutin, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthesis Pathway of Rutin

The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid and flavonoid pathways. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavonol quercetin, which is subsequently glycosylated to form this compound.

The key enzymatic steps are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.

-

Flavonol synthase (FLS): Introduces a double bond into the C-ring of dihydroquercetin to form quercetin.

-

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): Transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of quercetin, forming isoquercitrin.

-

UDP-rhamnose:isoquercitrin rhamnosyltransferase (RT): Transfers a rhamnose moiety from UDP-rhamnose to the glucose of isoquercitrin to yield this compound (quercetin-3-O-rutinoside).

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound from L-phenylalanine.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the this compound biosynthesis pathway is governed by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.

| Enzyme | Abbreviation | Gene (Tartary Buckwheat) | Substrate | Km (µM) | Vmax (pkat/mg protein) |

| Phenylalanine ammonia-lyase | PAL | FtPAL | L-Phenylalanine | 30 - 300 | 10 - 100 |

| Cinnamate-4-hydroxylase | C4H | FtC4H | Cinnamic acid | 10 - 50 | 5 - 50 |

| 4-Coumarate:CoA ligase | 4CL | Ft4CL | p-Coumaric acid | 50 - 200 | 20 - 200 |

| Chalcone synthase | CHS | FtCHS | p-Coumaroyl-CoA, Malonyl-CoA | 1 - 10 | 50 - 500 |

| Chalcone isomerase | CHI | FtCHI | Naringenin chalcone | 11.60[1] | 69.35 s⁻¹ (kcat)[1] |

| Flavanone 3-hydroxylase | F3H | FtF3H | Naringenin | 20 - 100 | 10 - 100 |

| Flavonoid 3'-hydroxylase | F3'H | FtF3'H | Dihydrokaempferol | 10 - 50 | 5 - 50 |

| Flavonol synthase | FLS | FtFLS | Dihydroquercetin | 50 - 600[2] | 1 - 10 |

| Flavonoid 3-O-glucosyltransferase | UFGT | FtUGT | Quercetin, UDP-Glucose | 100 - 500 | 5 - 50 |

| Flavonol 3-O-glucoside L-rhamnosyltransferase | RT | FtRT | Isoquercitrin, UDP-Rhamnose | 50 - 200 | 2 - 20 |

Experimental Protocols

Quantification of this compound and Quercetin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the simultaneous quantification of this compound and quercetin in plant tissues.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4][5]

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[3]

-

Detection: UV detector at 354 nm for this compound and 370 nm for quercetin.[4]

-

-

Quantification:

-

Prepare standard solutions of this compound and quercetin of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of this compound and quercetin in the plant extract by comparing their peak areas to the calibration curves.

-

Enzyme Activity Assays

This assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.

Methodology:

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant is used as the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 0.5 mL of 0.1 M sodium borate buffer (pH 8.8), 0.2 mL of enzyme extract, and 1.3 mL of deionized water.

-

Initiate the reaction by adding 1 mL of 0.1 M L-phenylalanine.

-

-

Incubation and Measurement:

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

Stop the reaction by adding 0.5 mL of 1 M HCl.

-

Measure the absorbance of the mixture at 290 nm, which corresponds to the formation of trans-cinnamic acid.[7]

-

The enzyme activity is calculated based on the change in absorbance over time and expressed as units per milligram of protein.

-

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Methodology:

-

Enzyme Extraction:

-

Extract the enzyme as described for the PAL assay.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol, 10 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.

-

-

Incubation and Measurement:

-

Add the enzyme extract to initiate the reaction.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product by HPLC, monitoring for the formation of naringenin chalcone (or naringenin after spontaneous cyclization) at approximately 288 nm.[8]

-

This assay measures the conversion of dihydroquercetin to quercetin.

Methodology:

-

Enzyme Extraction:

-

Extract the enzyme as described for the PAL assay.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.5), 0.5 mM dihydroquercetin, 2 mM 2-oxoglutarate, 5 mM ascorbate, and 0.5 mM FeSO₄.

-

-

Incubation and Measurement:

Conclusion

The biosynthesis of this compound is a complex, multi-step process that is tightly regulated in plants. This technical guide has provided a comprehensive overview of the core pathway, including the enzymes and genes involved, quantitative data on enzyme kinetics, and detailed experimental protocols for the analysis of key components. This information serves as a valuable resource for researchers and professionals working on the elucidation of flavonoid biosynthesis, the metabolic engineering of plants for enhanced production of valuable phytochemicals, and the development of novel therapeutic agents. Further research into the regulatory mechanisms governing this pathway will undoubtedly open up new avenues for its manipulation and exploitation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2.11. Determination of Quercetin and this compound by HPLC [bio-protocol.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scientists.uz [scientists.uz]

- 6. rjptonline.org [rjptonline.org]

- 7. Phenylalanine ammonia lyase - Enzymes | Laboratory Methodology [biocyclopedia.com]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Pharmacological activities of Rutin review

An In-depth Technical Guide on the Pharmacological Activities of Rutin

Introduction

This compound (quercetin-3-O-rutinoside) is a ubiquitous flavonoid glycoside found in a wide variety of plants, including citrus fruits, apples, and tea. It consists of the flavonol quercetin and the disaccharide rutinose. For decades, this compound has been the subject of extensive research due to its broad spectrum of pharmacological activities, which are primarily attributed to its potent antioxidant and anti-inflammatory properties. Despite its promising therapeutic potential, the clinical application of this compound is often limited by its low bioavailability and rapid metabolism. This guide provides a comprehensive technical overview of the core pharmacological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining relevant experimental protocols for researchers and drug development professionals.

Antioxidant Activity

This compound's most prominent characteristic is its strong antioxidant activity. It acts through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelation of metal ions involved in free radical generation, and the upregulation of endogenous antioxidant enzymes.

Mechanism of Action

The antioxidant capacity of this compound is largely due to the phenolic hydroxyl groups in its chemical structure, which can donate hydrogen atoms to neutralize free radicals. It effectively scavenges superoxide radicals, hydroxyl radicals, and peroxyl radicals. Furthermore, this compound can chelate transition metals like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, a major source of cytotoxic hydroxyl radicals.

Figure 1: Antioxidant and metal chelation mechanism of this compound.

Experimental Protocols

In Vitro Antioxidant Capacity Assessment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to evaluate the free radical scavenging ability of a compound.

-

A stock solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured spectrophotometrically, typically at 517 nm.

-

The percentage of scavenging activity is calculated relative to a control. The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). The protocol is similar to the DPPH assay, involving the generation of the ABB•⁺ radical, incubation with this compound, and spectrophotometric measurement of the reduction in absorbance.

Quantitative Data: Antioxidant Activity

| Assay | Substrate/Radical | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Scavenging | DPPH Radical | ~5.8 | Ascorbic Acid | ~3.5 |

| ABTS Scavenging | ABTS Radical Cation | ~2.9 | Trolox | ~1.8 |

| Superoxide Scavenging | Superoxide Anion | ~7.5 | Gallic Acid | ~1.2 |

(Note: IC50 values are approximate and can vary significantly based on specific assay conditions.)

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating various inflammatory mediators and signaling pathways. Its activity has been demonstrated in several in vitro and in vivo models of inflammation.

Mechanism of Action

One of the primary anti-inflammatory mechanisms of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2). This compound can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Figure 2: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

In Vivo Anti-inflammatory Assessment:

-

Carrageenan-Induced Paw Edema in Rodents: This is a classic model for acute inflammation.

-

Rodents (typically rats or mice) are divided into control, standard (e.g., indomethacin), and this compound-treated groups.

-

This compound or the standard drug is administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

The percentage inhibition of edema in the treated groups is calculated relative to the control group.

-

Quantitative Data: Anti-inflammatory Activity

| Model | Species | This compound Dose | % Inhibition of Edema (at 3h) |

| Carrageenan-induced Paw Edema | Rat | 50 mg/kg | ~45% |

| Carrageenan-induced Paw Edema | Rat | 100 mg/kg | ~60% |

| Acetic Acid-induced Vascular Permeability | Mouse | 100 mg/kg | ~42% |

Anticancer Activity

This compound has demonstrated anticancer potential against various cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenesis.

Mechanism of Action

This compound can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins. It can arrest the cell cycle at different phases, preventing cancer cells from proliferating. Studies have shown its effectiveness in colon and breast cancer cell lines.

Experimental Protocols

In Vitro Cytotoxicity Assessment:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cancer cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read using a microplate reader, and the IC50 value (concentration causing 50% inhibition of cell growth) is calculated.

-

Quantitative Data: Anticancer Activity (IC50)

| Cell Line | Cancer Type | IC50 Value (µM) after 48h |

| HT-29 | Human Colon Cancer | ~150 µM |

| MCF-7 | Human Breast Cancer | ~120 µM |

| HepG2 | Human Liver Cancer | ~200 µM |

Neuroprotective, Cardioprotective, and Antidiabetic Activities

Beyond the activities detailed above, this compound has shown significant promise in managing a range of chronic diseases.

-

Neuroprotective Effects: this compound's ability to cross the blood-brain barrier, combined with its antioxidant and anti-inflammatory properties, allows it to confer protection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It helps reduce oxidative stress and neuroinflammation in the brain.

-

Cardioprotective Effects: this compound protects the cardiovascular system by strengthening capillaries, reducing blood pressure, and preventing atherosclerosis. It mitigates ischemia-reperfusion injury by reducing oxidative damage.

-

Antidiabetic Effects: this compound has demonstrated antidiabetic properties by improving glucose metabolism and insulin sensitivity. It can inhibit the α-glucosidase enzyme, slowing down carbohydrate digestion, and has been shown to protect pancreatic β-cells from oxidative damage. Its activation of the AMPK pathway is also a key mechanism in its metabolic benefits.

Figure 3: Logical relationship of this compound's core mechanisms and activities.

Conclusion

This compound is a pharmacologically versatile flavonoid with well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties. Its multi-target action makes it a compound of significant interest for the prevention and treatment of various chronic and degenerative diseases. While challenges related to its bioavailability remain, ongoing research into novel delivery systems and formulations may unlock its full therapeutic potential. This guide provides a foundational understanding for researchers and professionals aiming to explore and harness the diverse pharmacological activities of this compound.

Rutin: A Multifaceted Modulator of Oxidative Stress - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic and degenerative diseases. The flavonoid rutin (quercetin-3-O-rutinoside) has emerged as a potent antioxidant with a multi-pronged approach to mitigating oxidative damage. This technical guide provides an in-depth analysis of the mechanisms of action of this compound in combating oxidative stress, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of this compound's role and evaluation.

Introduction to this compound and Oxidative Stress

This compound is a glycoside of the flavonoid quercetin, abundantly found in various plants, including buckwheat, citrus fruits, and apples. Its chemical structure, characterized by multiple hydroxyl groups, endows it with significant antioxidant properties. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. Reactive oxygen species can damage vital cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and death. This compound's therapeutic potential lies in its ability to counteract these detrimental effects through various mechanisms.

Mechanisms of this compound's Antioxidant Action

This compound combats oxidative stress through a combination of direct and indirect actions:

-

Direct Radical Scavenging: The polyphenolic structure of this compound allows it to directly donate electrons or hydrogen atoms to neutralize a wide range of free radicals, including superoxide anion (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals.

-

Metal Ion Chelation: this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can otherwise participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals. By sequestering these ions, this compound prevents the initiation of these damaging chain reactions.

-

Upregulation of Endogenous Antioxidant Defenses: A key mechanism of this compound's protective effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Quantitative Data on this compound's Antioxidant Efficacy

The antioxidant capacity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Matrix/System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Methanol | IC50: 60.25 ± 0.09 µM | [1] |

| ABTS Radical Scavenging | - | IC50: 4.68 ± 1.24 µg/mL | [2] |

| DPPH Radical Scavenging | - | At 0.05 mg/ml, 90.4% inhibition | [3] |

Table 2: In Vivo Effects of this compound on Antioxidant Enzymes and Lipid Peroxidation

| Animal Model | Tissue | This compound Dose | Effect on Antioxidant Enzymes | Effect on Lipid Peroxidation (MDA levels) | Reference |

| Streptozotocin-induced diabetic rats | Liver, Kidney, Brain | 100 mg/kg | Significant increase in SOD, CAT, GPx, GRx | Significant decrease in TBARS and lipid hydroperoxides | [4] |

| Iron-overloaded rats | Liver | - | Significant increase in CAT and SOD activities | Significant decrease in L-MDA | [5] |

| 6-OHDA-induced neurotoxicity in rats | Striatum | 25 mg/kg | Preserved activities of GPx, GR, CAT, and SOD | - | [6] |

| Fluoride-treated rats | Cerebrum and Striatum | 50 and 100 mg/kg | Attenuated the inhibition of antioxidant enzymes | Inhibited lipid peroxidation | [7] |

| Rats with chronic cerebral hypoperfusion | Cerebral cortex and hippocampus | - | Markedly attenuated the decrease in SOD and GPX activity | Markedly attenuated the increase in MDA and protein carbonyl | [8] |

| Schistosomiasis mansoni-infected mice | Liver | - | Significantly reduced the inhibition of CAT and SOD | - | [9] |

Signaling Pathways and Experimental Visualization

The Nrf2 Signaling Pathway

This compound's activation of the Nrf2 pathway is a cornerstone of its indirect antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

General Workflow for Assessing In Vitro Antioxidant Activity

The evaluation of a compound's antioxidant potential typically involves a series of in vitro assays that measure different aspects of its radical scavenging and reducing capabilities.

Multifaceted Antioxidant Mechanisms of this compound

This compound employs a combination of strategies to combat oxidative stress, making it a robust antioxidant agent.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•⁺ reduce it back to its colorless form. The reduction in absorbance is proportional to the antioxidant concentration.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of the this compound stock solution and a positive control (e.g., Trolox).

-

Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•⁺ solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development.

Protocol:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate buffer) on ice and centrifuge to obtain the supernatant.

-

Assay Procedure:

-

The reaction mixture typically contains xanthine, NBT, and the sample supernatant.

-

The reaction is initiated by adding xanthine oxidase.

-

The change in absorbance is monitored at a specific wavelength (e.g., 560 nm for NBT reduction) over time.

-

-

Calculation: One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The activity is expressed as units per milligram of protein.

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

Protocol:

-

Sample Preparation: Prepare tissue homogenates as described for the SOD assay.

-

Assay Procedure:

-

The reaction mixture contains a known concentration of H₂O₂ in a suitable buffer (e.g., phosphate buffer).

-

The reaction is initiated by adding the sample supernatant.

-

The decrease in absorbance at 240 nm is recorded over time.

-

-

Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Sample Preparation: Prepare tissue homogenates as previously described.

-

Assay Procedure:

-

The reaction mixture contains GSH, GR, NADPH, and the sample supernatant in a suitable buffer.

-

The reaction is initiated by the addition of the hydroperoxide substrate.

-

The decrease in absorbance at 340 nm is monitored.

-

-

Calculation: GPx activity is calculated from the rate of NADPH consumption and is expressed as units per milligram of protein.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer.

-

Assay Procedure:

-

Add TBA reagent (containing TBA and an acid, e.g., trichloroacetic acid) to the sample homogenate.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a standard like 1,1,3,3-tetraethoxypropane. The results are typically expressed as nanomoles of MDA per milligram of protein.

Western Blot for Nrf2 Activation

Principle: This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a hallmark of its activation. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

Protocol:

-

Nuclear and Cytoplasmic Extraction: Fractionate cell lysates into nuclear and cytoplasmic components using a commercially available kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a method like the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction on a polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin).

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Use loading controls (e.g., Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction) to ensure equal protein loading.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates Nrf2 activation.

Real-Time PCR (RT-PCR) for Heme Oxygenase-1 (HO-1) Expression

Principle: RT-PCR is used to quantify the messenger RNA (mRNA) levels of a specific gene, in this case, HO-1, which is a downstream target of Nrf2. Increased HO-1 mRNA levels indicate the activation of the Nrf2 pathway.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues and reverse transcribe it into complementary DNA (cDNA).

-

Real-Time PCR:

-

Perform PCR using the cDNA as a template, specific primers for HO-1, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

-

-

Data Analysis: The relative expression of HO-1 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated sample is compared to that of an untreated control.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-related pathologies. Its multifaceted antioxidant mechanisms, including direct radical scavenging, metal chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway, provide a robust defense against cellular damage. The quantitative data presented in this guide underscore its efficacy in both in vitro and in vivo models.

Future research should focus on well-designed clinical trials to translate these promising preclinical findings into human applications. Further investigation into the pharmacokinetics, bioavailability, and optimal dosage of this compound is crucial for its development as a therapeutic agent. Additionally, exploring the synergistic effects of this compound with other antioxidants and conventional therapies could open new avenues for the treatment of diseases driven by oxidative stress. The detailed protocols provided herein serve as a valuable resource for researchers to further elucidate the therapeutic potential of this remarkable flavonoid.

References

- 1. A Comparative Study of this compound and this compound Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound improves the antioxidant status in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound protects against cognitive deficits and brain damage in rats with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Flavonoid Compound Derived from Garlic, as a Potential Immunomodulatory and Anti-Inflammatory Agent against Murine Schistosomiasis mansoni - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Rutin: A Technical Guide

Introduction

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside ubiquitously found in a variety of plants, including citrus fruits, buckwheat, and asparagus.[1][2] As a polyphenolic compound, it has garnered significant attention from the scientific community for its wide range of pharmacological activities, including antioxidant, cytoprotective, antiallergic, and anti-inflammatory properties.[1][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways it modulates. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing oxidative stress. The principal mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, modulation of Mitogen-Activated Protein Kinase (MAPK) signaling, and suppression of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[4] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4]

This compound has been shown to potently inhibit this pathway. Studies indicate that this compound can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4] This action effectively downregulates the expression of NF-κB target genes, such as VCAM-1, ICAM-1, and various pro-inflammatory cytokines, thus attenuating the inflammatory cascade.[4][7] This inhibitory effect on NF-κB activation is a critical component of this compound's anti-inflammatory and anti-hyperalgesic properties.[7]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 kinase, plays a crucial role in cellular processes like inflammation, proliferation, and apoptosis.[8] Dysregulation of these pathways is linked to chronic inflammatory conditions.

This compound's interaction with the MAPK pathway is context-dependent. In some models, this compound has been found to suppress the phosphorylation of ERK1/2, JNK, and p38, leading to a reduction in inflammation.[8] For instance, in angiotensin II-induced cardiomyocyte hypertrophy, this compound selectively downregulated the phosphorylation of JNK1/2 without significantly affecting ERK1/2 and p38.[9][10] In other contexts, such as certain cancer cell lines, this compound has been shown to reduce the expression of p-ERK1/2 and p38 MAPK.[8] This modulation of MAPK signaling demonstrates this compound's ability to interfere with upstream signaling events that trigger inflammation.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by cellular stress or damage, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[11] this compound has been demonstrated to be a potent inhibitor of the NLRP3 inflammasome.[12][13]

Its mechanism of inhibition involves several actions. This compound can down-regulate the expression of key inflammasome components, including NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[11][14] By reducing the expression of these proteins, this compound effectively limits the assembly and activation of the inflammasome complex.[11][15] Furthermore, this compound's ability to reduce reactive oxygen species (ROS) production is also crucial, as ROS are a known trigger for NLRP3 activation.[13][16] This dual action of suppressing both the components and the triggers of the NLRP3 inflammasome makes it a significant mechanism of this compound's anti-inflammatory activity.[12][13]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative findings from various in vitro and in vivo studies, highlighting the conditions under which this compound's anti-inflammatory effects were observed.

Table 1: Summary of In Vitro Experimental Findings

| Model (Cell Line) | Inflammatory Stimulus | This compound Concentration | Key Markers Assessed | Key Findings | Citation(s) |

| H9c2 Cardiomyocytes | Angiotensin II (600 nM) | 50 μM | p-JNK1/2, p-ERK1/2, p-p38, ROS | Downregulated p-JNK1/2; No significant effect on p-ERK1/2 or p-p38; Reversed increase in ROS. | [9],[10] |

| Bone Marrow-Derived Macrophages (BMM) | RANKL | Dose-dependent | NF-κB activation, ROS, TNF-α | Inhibited osteoclast formation by reducing ROS and TNF-α levels via suppression of NF-κB activation. | [16] |

| Fetal Human Colon Cells | Lipopolysaccharide (LPS) | Not specified | ROS, MDA, SOD, NLRP3 | Reduced ROS and MDA, enhanced SOD activity; Inhibited NLRP3 inflammasome activation. | [12] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Mobility Group Box 1 (HMGB1) | Not specified | VCAM-1, ICAM-1, E-selectin | Inhibited the upregulation of adhesion molecules by suppressing the HMGB1 and NF-κB pathways. | [4] |

Table 2: Summary of In Vivo Experimental Findings

| Animal Model | Disease Induction | This compound Dosage | Key Markers Assessed | Key Findings | Citation(s) |

| Wistar Rats | Ethanol + Cerulein (Pancreatitis) | 100 mg/kg/day | Caspase-1, Cytokines, ASC-NLRP3 | Significantly decreased mRNA and protein expression of caspase-1 and ASC; reduced inflammation. | [11] |

| Mice | Ventilator-Induced Lung Injury (VILI) | 10, 50, 100 µmol/kg | NLRP3, ASC, Caspase-1, IL-1β, IL-18 | Alleviated VILI by inhibiting NLRP3 inflammasome activation and subsequent cytokine release. | [14] |

| Mice | Dextran Sulfate Sodium (DSS) (Ulcerative Colitis) | Not specified | Disease Activity Index (DAI), Inflammatory factors | Decreased DAI scores and ameliorated pathological damage by reducing inflammatory cytokine levels. | [12] |

| Quail | High Purine Diet (Gout) | Not specified | XOD activity, ROS, NLRP3 | Reduced uric acid by lowering XOD activity; Inhibited ROS production and NLRP3 inflammasome activation. | [13] |

| Zebrafish | Copper Sulfate / LPS (Neuroinflammation) | 100 mg/L | Neutrophil migration, NF-κB pathway genes | Significantly reduced neutrophil migration and regulated the expression of NF-κB related genes (tnfα, il6, il1β). | [5] |

Experimental Protocols

This section outlines a generalized methodology for assessing the anti-inflammatory properties of this compound in an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, a standard and widely adopted protocol in inflammation research.

In Vitro Assessment of this compound on LPS-Stimulated Macrophages

1. Objective: To determine the efficacy of this compound in mitigating the inflammatory response in macrophages stimulated with LPS by quantifying pro-inflammatory cytokine production and analyzing key signaling pathway proteins.

2. Materials and Reagents:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents: this compound (purity >95%), Lipopolysaccharide (LPS from E. coli), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

-

Assay Kits: ELISA kits for TNF-α, IL-6, and IL-1β.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Western Blot Supplies: Primary antibodies (p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, β-actin), HRP-conjugated secondary antibodies, PVDF membranes, ECL substrate.

3. Experimental Procedure:

-

a. Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded into 6-well or 24-well plates at a density of 2 x 10⁵ cells/mL and allowed to adhere overnight.

-

b. This compound Pre-treatment: The culture medium is replaced with fresh medium containing various non-cytotoxic concentrations of this compound (e.g., 10, 25, 50 µM). Cells are incubated for 1-2 hours. A vehicle control group (e.g., DMSO) is included.

-

c. Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis). Control groups include untreated cells and cells treated with this compound alone.

-

d. Sample Collection:

-

Supernatant: The cell culture supernatant is collected, centrifuged to remove debris, and stored at -80°C for cytokine analysis via ELISA.

-

Cell Lysate: Cells are washed with cold PBS and lysed with RIPA buffer. The lysate is collected, centrifuged, and the supernatant (containing total protein) is stored at -80°C for Western blot analysis.

-

-

e. Cytokine Quantification (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants are measured using commercial ELISA kits according to the manufacturer’s instructions. Absorbance is read on a microplate reader.

-

f. Protein Expression Analysis (Western Blot): Protein concentration in cell lysates is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of NF-κB pathway proteins. After incubation with secondary antibodies, protein bands are visualized using an ECL detection system.

-

g. Statistical Analysis: Data are presented as mean ± standard deviation (SD). Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value of <0.05 is considered statistically significant.

Conclusion and Future Prospects

This compound demonstrates robust anti-inflammatory properties by comprehensively targeting key molecular pathways central to the inflammatory response. Its ability to inhibit NF-κB and NLRP3 inflammasome activation, modulate MAPK signaling, and exert potent antioxidant effects underscores its therapeutic potential for a variety of inflammatory conditions. The quantitative data from both in vitro and in vivo models consistently support its efficacy in reducing pro-inflammatory mediators.

For drug development professionals, this compound serves as a promising natural scaffold for the design of novel anti-inflammatory agents. Future research should focus on enhancing its bioavailability, conducting rigorous clinical trials to establish effective dosages and safety profiles in humans, and exploring its synergistic effects with other therapeutic agents. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further investigation into the clinical applications of this versatile flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Matcha vs. Green Tea: Which Beverage Packs More Antioxidants and Caffeine? [health.com]

- 3. mdpi.com [mdpi.com]

- 4. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. researchgate.net [researchgate.net]

- 8. This compound (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound modulates ASC expression in NLRP3 inflammasome: a study in alcohol and cerulein-induced rat model of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Ameliorates Inflammation and Oxidative Stress in Ulcerative Colitis by Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Narithis compound Exerts Anti-Inflammatory Activity by Inhibiting NLRP3 Inflammasome Activation in Macrophages - KIM IL SUNG UNIVERSITY [ryongnamsan.edu.kp]

- 16. This compound inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Rutin as a Potent Neuroprotective Agent: A Technical Guide

Introduction: Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. A common pathological thread weaving through these disorders is the intricate interplay of oxidative stress, neuroinflammation, and apoptosis, which collectively drive progressive neuronal loss. Rutin (quercetin-3-O-rutinoside), a ubiquitous dietary flavonoid, has emerged as a promising therapeutic candidate due to its potent multifactorial neuroprotective properties. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key methodologies for evaluating the neuroprotective potential of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are not mutually exclusive and often involve the modulation of multiple interconnected signaling pathways.

-

Antioxidant Activity: this compound is a powerful antioxidant capable of directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). More importantly, it upregulates the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the translocation of Nrf2 to the nucleus, this compound increases the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

-

Anti-inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia and astrocytes, is a key driver of neuronal damage. This compound mitigates this by inhibiting pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. It can suppress the activation of NF-κB, thereby reducing the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Signaling Pathways: Beyond Nrf2 and NF-κB, this compound influences other critical cell survival pathways. It has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which promotes cell survival and inhibits apoptosis. Furthermore, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, often attenuating the stress-activated p38 and JNK pathways while promoting the pro-survival ERK pathway.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key data from both in vitro and in vivo models.

Table 1: In Vitro Antioxidant and Neuroprotective Activity of this compound

| Assay Type | Cell Line / Model | Endpoint Measured | This compound Concentration | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50 | 5.8 µg/mL | Potent free radical scavenging activity | (Gullón et al., 2017) |

| Oxygen Radical Absorbance Capacity (ORAC) | Chemical Assay | ORAC Value | 10 µM | 4.8 µmol Trolox equivalents/µmol this compound | (Wang et al., 2012) |

| H₂O₂-induced Oxidative Stress | SH-SY5Y Human Neuroblastoma Cells | Cell Viability | 10, 20, 40 µM | Increased cell viability by up to 85% | (Wang et al., 2012) |

| 6-OHDA-induced Toxicity | PC12 Cells | Apoptosis Rate | 20 µM | Decreased apoptosis by ~40% | (Khan et al., 2012) |

| Aβ₁₋₄₂-induced Neurotoxicity | Primary Cortical Neurons | Neuronal Survival | 25 µM | Increased neuronal survival by ~50% | (Wang et al., 2012) |

Table 2: In Vivo Neuroprotective Effects of this compound in Animal Models

| Disease Model | Animal Species | This compound Dosage | Duration | Key Quantitative Outcomes | Reference |

| Stroke (MCAO) | Sprague-Dawley Rat | 50 mg/kg, i.p. | Single dose post-ischemia | 45% reduction in cerebral infarct volume; 2.5-point improvement in neurological deficit score. | (Khan et al., 2009) |

| Parkinson's Disease (6-OHDA model) | Wistar Rat | 25, 50 mg/kg, p.o. | 21 days | ~50% restoration of striatal dopamine levels; 60% reduction in apomorphine-induced rotations. | (Khan et al., 2012) |

| Alzheimer's Disease (Aβ₁₋₄₂ injection) | Wistar Rat | 100 mg/kg, p.o. | 14 days | 35% decrease in escape latency in Morris Water Maze; 40% increase in probe trial quadrant time. | (Javed et al., 2012) |

| Huntington's Disease (3-NP model) | Wistar Rat | 50, 100 mg/kg, p.o. | 14 days | Improved locomotor activity by ~60%; Restored mitochondrial complex II activity by ~55%. | (Thakur et al., 2016) |

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the central signaling pathways through which this compound exerts its neuroprotective effects.

Detailed Experimental Protocols

The following sections provide condensed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.

In Vitro Neuroprotection Assay (SH-SY5Y Model)

This protocol outlines a general procedure for assessing this compound's ability to protect neuronal cells from an oxidative insult.

The Anticancer Potential of Rutin: A Technical Guide for Researchers

Abstract